![molecular formula C16H18N2O5S3 B2415946 Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate CAS No. 1097193-10-6](/img/structure/B2415946.png)
Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to make aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Inflammatory Agents: Thiophene-based molecules exhibit anti-inflammatory properties, making them valuable candidates for drug development . Researchers explore modifications of the thiophene scaffold to enhance anti-inflammatory effects.
Voltage-Gated Sodium Channel Blockers: Compounds containing the thiophene ring system, such as articaine, act as voltage-gated sodium channel blockers. Articaine is used as a dental anesthetic in Europe .
Corrosion Inhibition
Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from corrosion makes them valuable for various applications .
Pharmacological Properties
Beyond the specific applications mentioned above, thiophene-based compounds exhibit other pharmacological properties:
Mechanism of Action
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S3/c1-23-16(20)11-7-10-25-15(11)17-14(19)12-5-2-3-8-18(12)26(21,22)13-6-4-9-24-13/h4,6-7,9-10,12H,2-3,5,8H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFNADRMFVPDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate |
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